molecular formula C21H23N3O4S2 B2440744 N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 330677-05-9

N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2440744
CAS No.: 330677-05-9
M. Wt: 445.55
InChI Key: OQTRNWLULIUOLG-UHFFFAOYSA-N
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Description

N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C21H23N3O4S2 and its molecular weight is 445.55. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-14-2-7-19-17(12-14)18(13-22)21(29-19)23-20(25)15-3-5-16(6-4-15)30(26,27)24-8-10-28-11-9-24/h3-6,14H,2,7-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTRNWLULIUOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound belonging to the class of benzothiophenes. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C16H18N4O3S\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

Key Features:

  • Benzothiophene Core : Imparts unique electronic properties.
  • Cyano Group : Enhances reactivity and potential interactions with biological targets.
  • Morpholinosulfonyl Moiety : Contributes to the compound's solubility and binding affinity.

Research indicates that this compound interacts with various biological targets, influencing enzyme activity and receptor modulation. Notably, it has been studied for its potential as a 5-lipoxygenase (5-LOX) inhibitor , which plays a critical role in inflammatory pathways. Molecular docking studies have suggested that the compound binds effectively to the active site of 5-LOX, potentially leading to reduced inflammatory responses .

Anti-inflammatory Activity

In silico studies have demonstrated that this compound exhibits significant anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines and mediators in various cell lines. In particular, its ability to inhibit 5-LOX suggests a pathway through which it may reduce inflammation in conditions such as asthma and arthritis .

Anticancer Potential

Several studies have explored the anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The presence of the cyano group is believed to enhance its cytotoxicity by promoting reactive oxygen species (ROS) generation .

Case Studies

  • In Vitro Studies : A study on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were significantly lower compared to standard chemotherapeutic agents.
  • Molecular Docking Analysis : Docking simulations indicated that the compound forms stable interactions with key amino acid residues within the active site of 5-LOX. This supports its potential use as a therapeutic agent for inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-benzothiophen-2-yl)-2-methylpropanamideSimilar benzothiophene core with tert-butyl substitutionEnhanced lipophilicity
N-(3-cyano-4-methylbenzothiophen-2-yl)-2-methylpropanamideVariation in substitution pattern on benzothiophene corePotentially different biological activity
5-(4-nitrophenyl)-N-(3-cyano-benzothiophen)-2-methylpropanamideNitro group substitutionIncreased reactivity due to electron-withdrawing effect

These compounds share structural similarities with this compound and have been studied for their distinct biological activities.

Q & A

Q. What are the established synthetic routes for N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A general procedure involves reacting a tetrahydrobenzo[b]thiophene precursor (e.g., 3-cyano-5-methyl derivative) with a sulfonyl benzamide moiety in 1,4-dioxane under ambient conditions . Key steps include:
  • Use of benzoylisothiocyanate for introducing the thioamide group.
  • Stirring at room temperature overnight, followed by precipitation in ice/water.
    Optimization may involve adjusting solvent polarity (e.g., DMF for higher solubility), catalyst screening (e.g., triethylamine for acid scavenging), or microwave-assisted synthesis to reduce reaction time .

Q. How is structural confirmation of the compound achieved using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR/FT-IR : Confirm functional groups (e.g., cyano at ~2200 cm⁻¹ in IR) and proton environments (e.g., tetrahydrobenzo[b]thiophene methyl protons at δ 1.2–1.5 ppm in ¹H NMR) .
  • X-ray crystallography : Employ SHELX software (SHELXS for structure solution, SHELXL for refinement) to determine bond lengths, angles, and ring puckering. Data collection requires high-resolution (<1.0 Å) single crystals. Anomalous scattering (e.g., sulfur atoms) aids in phase determination .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Methodological Answer :
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HEPG2, PC3) with IC₅₀ calculation via nonlinear regression .
  • Apoptosis : Flow cytometry using Annexin V/PI staining to distinguish necrotic vs. apoptotic cells.
  • Enzyme inhibition : ELISA for MMP-2/9 or caspase-3/9 activity, normalized to untreated controls .

Advanced Research Questions

Q. How can conformational analysis of the tetrahydrobenzo[b]thiophene ring be performed to assess its impact on bioactivity?

  • Methodological Answer : Use Cremer and Pople’s puckering coordinates (θ, φ) derived from X-ray data to quantify non-planarity . For dynamic analysis, perform DFT calculations (B3LYP/6-31G*) to map energy minima. Compare puckering amplitudes (e.g., θ > 20° indicates significant distortion) with activity data to identify structure-activity relationships .

Q. How should researchers address contradictions in biological activity data across different cell lines or assays?

  • Methodological Answer :
  • Triangulation : Validate results using complementary assays (e.g., caspase activation + Western blot for apoptotic proteins) .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance. Report effect sizes and confidence intervals to contextualize variability .
  • Dose-response curves : Use Hill slope analysis to differentiate cytostatic (slope <1) vs. cytocidal (slope >1) effects .

Q. What methodological considerations are critical for refining the compound’s crystal structure using SHELX software?

  • Methodological Answer :
  • Data quality : Ensure resolution <1.0 Å and redundancy >4 for reliable refinement.
  • Twinned crystals : Use SHELXD for dual-space cycling to resolve twinning .
  • Validation : Check R-factors (R₁ <0.05), residual density (<0.3 eÅ⁻³), and ADP consistency .

Q. How can the compound’s anti-angiogenic mechanism be elucidated experimentally?

  • Methodological Answer :
  • HIF-1α/VEGF inhibition : Use qRT-PCR and ChIP-seq to measure transcriptional downregulation in hypoxic conditions.
  • Tube formation assay : Quantify endothelial cell (HUVEC) tube disruption on Matrigel, normalized to VEGF-treated controls .

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